4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including thiazole, pyrrole, and imine. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the Michael addition of N-heterocycles to chalcones, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride, to achieve moderate yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert imine groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .
Scientific Research Applications
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares similar structural features and bioactive properties.
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid: Another compound with a thiazole ring and dimethoxyphenyl group, used in similar research applications.
(3,4-Dimethoxyphenyl)acetonitrile: A simpler compound with a dimethoxyphenyl group, used as a precursor in organic synthesis.
Uniqueness
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and bioactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H25N3O3S/c1-14(2)15-5-8-17(9-6-15)27-12-19(28)22(23(27)25)24-26-18(13-31-24)16-7-10-20(29-3)21(11-16)30-4/h5-11,13-14,25,28H,12H2,1-4H3 |
InChI Key |
WSICUKJKZULVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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